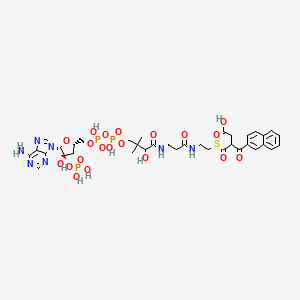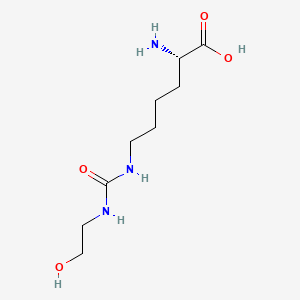
Medetomidina
Descripción general
Descripción
La medetomidina es un compuesto sintético que se utiliza principalmente como anestésico y analgésico veterinario. Es una mezcla racémica de dos estereoisómeros, levothis compound y dexthis compound, siendo este último el isómero farmacológicamente activo. La this compound es un agonista alfa-2 adrenérgico, lo que significa que se une a los receptores alfa-2 adrenérgicos en el sistema nervioso central, lo que lleva a la sedación y la analgesia .
Aplicaciones Científicas De Investigación
La medetomidina tiene una amplia gama de aplicaciones de investigación científica:
Análisis Bioquímico
Biochemical Properties
Medetomidine plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G-protein-coupled receptors that inhibit the release of norepinephrine and other neurotransmitters. Medetomidine’s interaction with these receptors results in decreased sympathetic nervous system activity, leading to sedation, analgesia, and muscle relaxation . Additionally, medetomidine can interact with other biomolecules such as proteins involved in signal transduction pathways, further modulating cellular responses .
Cellular Effects
Medetomidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, medetomidine’s activation of alpha-2 adrenergic receptors leads to the inhibition of adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing protein kinase A activity . This cascade of events results in altered gene expression and metabolic changes within the cell. Medetomidine also affects immune cells by reducing the release of pro-inflammatory cytokines, thereby modulating the immune response .
Molecular Mechanism
The molecular mechanism of medetomidine involves its binding to alpha-2 adrenergic receptors, which are predominantly located in the central nervous system and peripheral tissues. Upon binding, medetomidine activates these receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels . This inhibition results in reduced neurotransmitter release and decreased sympathetic nervous system activity. Additionally, medetomidine’s interaction with these receptors can lead to enzyme inhibition or activation, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of medetomidine can change over time. Medetomidine is known for its stability and prolonged duration of action. It can undergo degradation over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that medetomidine can have lasting effects on cellular function, including sustained sedation and analgesia . These effects are particularly evident in in vitro and in vivo studies where medetomidine’s impact on cellular processes is monitored over time .
Dosage Effects in Animal Models
The effects of medetomidine vary with different dosages in animal models. At low doses, medetomidine induces mild sedation and analgesia, while higher doses result in profound sedation and muscle relaxation . At very high doses, medetomidine can cause adverse effects such as bradycardia, hypotension, and respiratory depression . These threshold effects highlight the importance of careful dosage management in animal studies to avoid toxicity and ensure the desired therapeutic outcomes .
Metabolic Pathways
Medetomidine is primarily metabolized in the liver through glucuronidation and hydroxylation pathways . The enzymes involved in these metabolic pathways include UDP-glucuronosyltransferases and cytochrome P450 enzymes . These metabolic processes result in the formation of inactive metabolites, which are subsequently excreted from the body . Medetomidine’s metabolism can influence its pharmacokinetics and overall efficacy, making it essential to understand these pathways for optimal therapeutic use .
Transport and Distribution
Medetomidine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, medetomidine can bind to plasma proteins, influencing its distribution and bioavailability . The transporters and binding proteins involved in medetomidine’s distribution play a crucial role in determining its localization and accumulation within different tissues .
Subcellular Localization
Medetomidine’s subcellular localization is primarily determined by its interaction with alpha-2 adrenergic receptors, which are found in various cellular compartments . These receptors are located on the cell membrane, endoplasmic reticulum, and other organelles, allowing medetomidine to exert its effects at multiple subcellular sites . The targeting signals and post-translational modifications that direct medetomidine to specific compartments are essential for its activity and function .
Métodos De Preparación
La medetomidina se puede sintetizar mediante varios métodos. Un método novedoso y eficiente implica la olefinación de Wittig de fenilimidazolcetonas, seguida de hidrogenación. Este método proporciona un buen rendimiento y evita pasos problemáticos como la metilación y la deshidratación . Otro enfoque implica el uso de imidazoles halogenados y reactivos de Grignard, seguido de transmetalación . Los métodos de producción industrial suelen implicar estas rutas sintéticas, optimizadas para la producción a gran escala.
Análisis De Reacciones Químicas
La medetomidina experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente involucrando su anillo de imidazol.
Los reactivos comunes utilizados en estas reacciones incluyen reactivos de Grignard, bromuro de metilmagnesio e hidrógeno gaseoso en presencia de paladio sobre carbono (Pd/C) como catalizador . Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Mecanismo De Acción
La medetomidina ejerce sus efectos uniéndose a los receptores alfa-2 adrenérgicos en el sistema nervioso central. Esta unión inhibe la liberación de norepinefrina, lo que lleva a la sedación, la analgesia y la relajación muscular . Los objetivos moleculares incluyen los receptores alfa-2 adrenérgicos presinápticos y postsinápticos, principalmente en el locus coeruleus . Esta acción imita el sueño natural, permitiendo la sedación sin depresión respiratoria significativa .
Comparación Con Compuestos Similares
La medetomidina se compara a menudo con otros agonistas alfa-2 adrenérgicos como la xilazina y la detomidina. Si bien los tres compuestos tienen propiedades sedantes y analgésicas, la this compound es conocida por su mayor potencia y mayor duración de acción . La dexthis compound, el isómero activo de la this compound, es particularmente notable por su mínima depresión respiratoria y sus efectos organoprotectores . Otros compuestos similares incluyen la clonidina y la xilazina, que también actúan sobre los receptores alfa-2 adrenérgicos, pero difieren en sus perfiles farmacocinéticos y efectos secundarios .
Propiedades
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86347-15-1 (hydrochloride) | |
| Record name | Medetomidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048258 | |
| Record name | Medetomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86347-14-0 | |
| Record name | Medetomidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86347-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medetomidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medetomidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11428 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Medetomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medetomidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEDETOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR15E85MQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Dimethoxy-2-(2-pyridinylmethylamino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1201828.png)
![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)



![trisodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1201841.png)






![2-[[4-(Hydroxyamino)-4-oxo-2-[phenyl(tritio)methyl]-2-tritiobutanoyl]amino]acetic acid](/img/structure/B1201849.png)

